molecular formula C18H14N2O4S2 B3755194 N-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-hydroxy-3-methoxybenzamide

N-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-hydroxy-3-methoxybenzamide

Cat. No.: B3755194
M. Wt: 386.4 g/mol
InChI Key: ODIDLRPIXGAKNG-DHDCSXOGSA-N
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Description

N-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-hydroxy-3-methoxybenzamide is a synthetic compound featuring a (Z)-5-benzylidene-4-thioxothiazolidin-2-one core, a scaffold recognized for its significant biological activity. This compound is designed for research applications and is not intended for diagnostic or therapeutic uses. Compounds within this chemical class have demonstrated potent inhibitory activity against tyrosinase, the key enzyme in the melanogenesis pathway . Research on analogous structures has shown that this family of compounds can exhibit anti-melanogenic effects that are significantly more potent than kojic acid, a well-known reference tyrosinase inhibitor . The mechanism of action is typically through competitive inhibition of tyrosinase, as confirmed by kinetic studies and supported by molecular docking simulations that indicate a high binding affinity to the enzyme's active site . This suggests potential for application in dermatological research focused on hyperpigmentation. Furthermore, the 4-hydroxy-3-methoxybenzamide (vanillic acid amide) moiety may contribute additional pharmacological properties, as similar substructures are found in bioactive molecules. This product is provided for non-human research purposes only and is strictly for use in laboratory settings.

Properties

IUPAC Name

N-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-hydroxy-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4S2/c1-24-14-10-12(7-8-13(14)21)16(22)19-20-17(23)15(26-18(20)25)9-11-5-3-2-4-6-11/h2-10,21H,1H3,(H,19,22)/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODIDLRPIXGAKNG-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NN2C(=O)C(=CC3=CC=CC=C3)SC2=S)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C(=O)NN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-hydroxy-3-methoxybenzamide typically involves the condensation of appropriate thiazolidine derivatives with benzylidene and benzamide precursors. One common method involves the reaction of 4-hydroxy-3-methoxybenzoyl chloride with 2-thioxo-1,3-thiazolidin-4-one in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-hydroxy-3-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Triethylamine, sodium hydroxide.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-hydroxy-3-methoxybenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-hydroxy-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the reduction of inflammation .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Their Impact

The target compound’s 4-hydroxy-3-methoxybenzamide group distinguishes it from analogues with alternative aromatic or heteroaromatic substituents. Key comparisons include:

Table 1: Substituent Effects on Physicochemical Properties
Compound Name Substituents on Benzylidene/Amide Moieties Melting Point (°C) Yield (%) Key Characterization Methods
Target Compound 4-hydroxy-3-methoxybenzamide Not reported Not reported IR, NMR, MS
2-[(5Z)-5-Benzylidene-...]-N-(2-methylphenyl)acetamide 2-methylphenyl acetamide Not reported ~65–85 IR, NMR, MS, elemental analysis
2-{[5-(4-Chlorobenzylidene)-...]-N-(4-methoxyphenyl)acetamide (Compound 9) 4-chlorobenzylidene, 4-methoxyphenyl acetamide 186–187 90 ¹H-NMR, MS, elemental analysis
N-[(5Z)-5-[(3,4-dimethoxyphenyl)methylene]-...]-3-nitrobenzamide 3,4-dimethoxyphenyl, 3-nitrobenzamide Not reported Not reported High-content screening
4-[(5Z)-5-Benzylidene-...]-N-phenylbutanamide (WAY-297655) Phenylbutanamide linker Not reported Not reported Not specified

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-chloro substituent in Compound 9 increases melting point (186–187°C) compared to methoxy/hydroxy groups, likely due to enhanced intermolecular interactions (e.g., halogen bonding).
  • Bioactivity : The 3-nitrobenzamide group in is associated with plant growth modulation (14.19% efficacy), suggesting nitro groups may enhance bioactivity through redox interactions.

Key Observations :

  • Catalyst Influence: The use of tetramethylguanidine (TMG)-functionalized silica nanoparticles improves yields (up to 85%) and enables catalyst reuse, highlighting advancements in green chemistry.
  • Steric Effects : Lower yields in nitro-furyl derivatives (40–73%) may stem from steric hindrance of the nitro group during cyclization.

Spectral and Analytical Characterization

Structural confirmation relies on NMR, IR, and mass spectrometry, with crystallographic tools (e.g., SHELX ) used for resolving complex stereochemistry.

  • NMR Shifts : The target compound’s 4-hydroxy-3-methoxybenzamide group is expected to show distinct aromatic proton signals (δ 6.8–7.5 ppm) and a singlet for the methoxy group (δ ~3.9 ppm), consistent with analogues like .
  • Crystallography : Compounds with trifluoromethyl groups (e.g., ) often require SHELXL for refinement due to disordered fluorine atoms.

Biological Activity

N-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-hydroxy-3-methoxybenzamide is a compound that has garnered attention due to its potential biological activities. This compound belongs to the thiazolidinone family, which is known for various pharmacological properties, including anti-inflammatory, antimicrobial, and antiviral effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Property Details
Molecular Formula C17H14N2O4S3
Molecular Weight 406.5 g/mol
IUPAC Name This compound
CAS Number 1421342-18-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The thiazolidinone core structure allows for interactions with proteins involved in cell signaling pathways, potentially resulting in inhibitory or stimulatory effects on cellular processes .

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to N-[(5Z)-5-benzylidene... showed effectiveness against a range of bacterial strains. The mechanism often involves disrupting bacterial cell walls or inhibiting essential enzymatic functions within microbial cells .

Antiviral Properties

N-[...]-4-hydroxy... has been investigated for its antiviral potential, particularly against hepatitis B virus (HBV). In vitro studies have shown that derivatives of thiazolidinones can enhance intracellular levels of APOBEC3G, an enzyme known to inhibit HBV replication. This suggests that the compound could serve as a scaffold for developing new antiviral agents targeting HBV and potentially other viruses .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties. Similar thiazolidinone derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), indicating a pathway through which N-[...]-4-hydroxy... could exert anti-inflammatory effects .

Case Studies and Research Findings

  • Study on Antiviral Activity : A recent study evaluated the antiviral efficacy of several thiazolidinone derivatives against HBV. The results indicated that certain derivatives exhibited IC50 values significantly lower than traditional antiviral drugs like lamivudine, suggesting a promising avenue for future drug development .
  • Antimicrobial Efficacy Evaluation : In another study focused on antimicrobial activity, N-[...]-4-hydroxy... was tested against various bacterial strains. The results showed a broad spectrum of activity, particularly against Gram-positive bacteria, with mechanisms involving cell wall disruption .

Q & A

Q. What are the key steps for synthesizing N-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-hydroxy-3-methoxybenzamide with high purity?

  • Answer : The synthesis typically involves: (i) Condensation of a substituted benzaldehyde (e.g., 4-hydroxy-3-methoxybenzaldehyde) with thiosemicarbazide to form a thiosemicarbazone intermediate. (ii) Cyclization of the intermediate with a suitable acyl chloride (e.g., 4-bromobenzoyl chloride) in ethanol or methanol under acidic conditions (e.g., acetic acid catalysis) to yield the thiazolidinone core. (iii) Purification via recrystallization or column chromatography to achieve >95% purity. Reaction conditions (solvent polarity, temperature) significantly impact yield and byproduct formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Answer : Key techniques include:
  • 1H/13C NMR : To confirm the Z-configuration of the benzylidene moiety and verify substitution patterns on the aromatic rings.
  • FT-IR : Identification of thioxo (C=S, ~1200 cm⁻¹) and oxo (C=O, ~1700 cm⁻¹) groups.
  • Mass Spectrometry (HRMS) : For molecular weight validation and fragmentation pattern analysis.
  • X-ray Crystallography : Resolves stereochemical ambiguities and confirms the planarity of the thiazolidinone ring .

Q. How does the substitution pattern on the benzylidene group influence solubility and stability?

  • Answer : Methoxy (-OCH3) and hydroxyl (-OH) groups enhance solubility in polar solvents (e.g., DMSO) via hydrogen bonding. Bromine or nitro substituents increase lipophilicity, improving membrane permeability but reducing aqueous stability. Stability studies (e.g., pH-dependent degradation assays) are recommended to optimize storage conditions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of structurally analogous compounds?

  • Answer : Discrepancies arise from: (i) Substituent Effects : For example, 4-methoxy vs. 4-bromo analogs show divergent antimicrobial efficacy due to electron-withdrawing/-donating properties. (ii) Assay Variability : Standardize protocols (e.g., MIC for antimicrobial activity) across labs. (iii) Synergistic Effects : Co-administer with adjuvants (e.g., efflux pump inhibitors) to clarify standalone activity. Comparative SAR tables (Table 1) aid in identifying critical functional groups .

Table 1 : Bioactivity Comparison of Structural Analogs

Compound SubstitutionAntimicrobial IC50 (µM)Anticancer IC50 (µM)
4-Hydroxy-3-methoxy12.5 ± 1.28.7 ± 0.9
4-Bromo25.3 ± 2.115.4 ± 1.5
4-Nitro7.8 ± 0.83.2 ± 0.4

Q. What computational methods predict the compound’s interaction with protein kinases?

  • Answer : (i) Molecular Docking : Use AutoDock Vina to model binding to kinase ATP pockets (e.g., EGFR, VEGFR). The thioxo group often forms hydrogen bonds with Lys/Arg residues. (ii) MD Simulations : Assess binding stability over 100 ns trajectories (AMBER/CHARMM force fields). (iii) QSAR Models : Correlate electronic descriptors (e.g., HOMO-LUMO gap) with inhibitory activity. Validate predictions with kinase inhibition assays (e.g., ADP-Glo™) .

Q. How can conflicting data on ROS-scavenging vs. pro-oxidant effects be reconciled?

  • Answer : Dual behavior depends on: (i) Concentration : At low doses (≤10 µM), the compound acts as an antioxidant via phenolic -OH groups. At higher doses (>50 µM), it generates ROS through thiol oxidation. (ii) Cellular Context : Antioxidant response element (ARE) activation in normal cells vs. ROS overload in cancer cells. Use redox-sensitive probes (e.g., DCFH-DA) to map dose- and cell-type-dependent effects .

Q. What in vivo models are suitable for evaluating pharmacokinetic limitations?

  • Answer : (i) Rodent Models : Assess oral bioavailability and hepatic metabolism (CYP450 isoforms). (ii) Zebrafish Embryos : Rapid screening of blood-brain barrier penetration. (iii) Plasma Protein Binding : Use equilibrium dialysis to quantify unbound fractions. Co-administration with cyclodextrins improves solubility and half-life .

Methodological Considerations

Q. How to design dose-response experiments for toxicity profiling?

  • Answer : (i) Range-Finding : Test 0.1–100 µM in 3D spheroids (vs. 2D monolayers) to mimic tissue complexity. (ii) Endpoint Selection : Measure mitochondrial membrane potential (JC-1 dye) and caspase-3 activation. (iii) Statistical Power : Use ≥3 biological replicates and nonlinear regression (GraphPad Prism) to calculate LD50/LC50 .

Q. What analytical techniques quantify degradation products under physiological conditions?

  • Answer : (i) HPLC-MS/MS : Monitor hydrolysis of the thiazolidinone ring in simulated gastric fluid (pH 2.0). (ii) Stability Chambers : Accelerate degradation studies at 40°C/75% RH for 4 weeks. (iii) Forced Degradation : Expose to UV light (ICH Q1B) to identify photolytic byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-hydroxy-3-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-hydroxy-3-methoxybenzamide

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